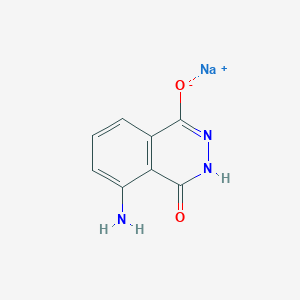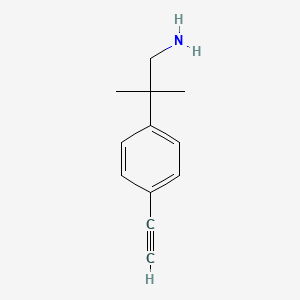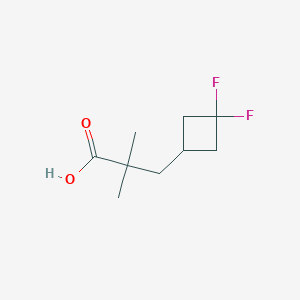
3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropanoic acid is a fluorinated organic compound known for its unique chemical structure and properties. The presence of fluorine atoms in the cyclobutyl ring imparts distinct characteristics, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropanoic acid typically involves the functionalization of organic molecules with fluorine substituents. One common method includes the use of ethyl 3,3-difluorocyclobutanecarboxylate as a starting material . The reaction conditions often involve the use of strong bases and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve multigram synthesis techniques, ensuring high yield and purity. The process often includes steps such as esterification, hydrolysis, and purification to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the cyclobutyl ring can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various fluorinated derivatives .
Applications De Recherche Scientifique
3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the cyclobutyl ring can influence the compound’s reactivity and binding affinity, affecting its overall biological and chemical behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3,3-Difluorocyclobutyl)acetic acid: Similar in structure but differs in the position of the functional groups.
(3,3-Difluorocyclobutyl)methanol: Contains a hydroxyl group instead of a carboxylic acid group.
Uniqueness
3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropanoic acid is unique due to its specific arrangement of fluorine atoms and the cyclobutyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
Propriétés
Formule moléculaire |
C9H14F2O2 |
|---|---|
Poids moléculaire |
192.20 g/mol |
Nom IUPAC |
3-(3,3-difluorocyclobutyl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C9H14F2O2/c1-8(2,7(12)13)3-6-4-9(10,11)5-6/h6H,3-5H2,1-2H3,(H,12,13) |
Clé InChI |
DTDXKLSPWJYHNX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1CC(C1)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[4-(1-aminoethyl)phenyl]methyl}-6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxamide hydrochloride](/img/structure/B13519108.png)
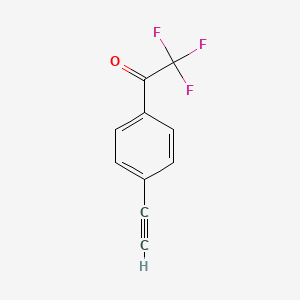
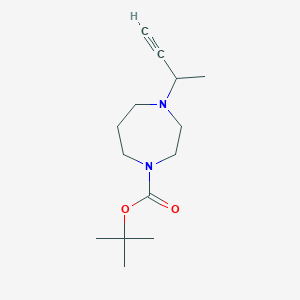
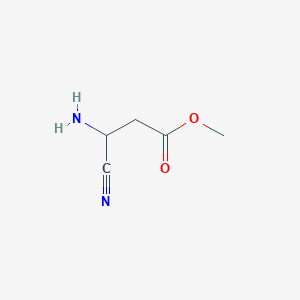
![3-Oxo-3-[3-(propan-2-yloxy)phenyl]-2-(pyridin-3-yl)propanenitrile](/img/structure/B13519130.png)
![4-({[4-(4-Chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}methyl)benzoic acid](/img/structure/B13519135.png)
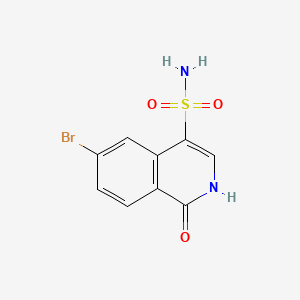

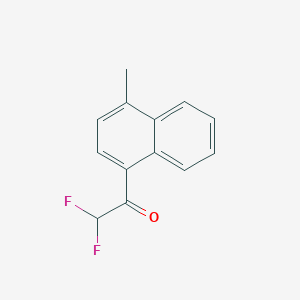
![6-Phenyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B13519169.png)
